4-Bromo-1-isopropyl-1H-pyrazole-3-carbaldehyde

Cross-coupling Medicinal Chemistry C-C bond formation

Protecting-group-free synthesis of kinase inhibitor libraries and agrochemical leads is often blocked by incompatible functional handles or poor coupling yields. This pyrazole building block solves this with three orthogonal reactive sites. - **C4-Bromine**: Enables reliable Suzuki-Miyaura cross-coupling (Pd-catalyzed) without iodine's side reactions. - **C3-Aldehyde**: Allows chemoselective reductive amination or condensation in the presence of Br. - **N1-Isopropyl**: Modulates lipophilicity (XLogP >0.7) and metabolic stability for SAR studies. Supplied as a crystalline solid with confirmed purity.

Molecular Formula C7H9BrN2O
Molecular Weight 217.06 g/mol
Cat. No. B12219618
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-1-isopropyl-1H-pyrazole-3-carbaldehyde
Molecular FormulaC7H9BrN2O
Molecular Weight217.06 g/mol
Structural Identifiers
SMILESCC(C)N1C=C(C(=N1)C=O)Br
InChIInChI=1S/C7H9BrN2O/c1-5(2)10-3-6(8)7(4-11)9-10/h3-5H,1-2H3
InChIKeyWBDCDCSOCNWESB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-1-isopropyl-1H-pyrazole-3-carbaldehyde Overview


4-Bromo-1-isopropyl-1H-pyrazole-3-carbaldehyde is a C4-brominated, N1-isopropylated pyrazole-3-carbaldehyde derivative with a molecular weight of 217.06 Da (C7H9BrN2O) . It serves as a versatile, multifunctional heterocyclic building block, integrating three chemically distinct and orthogonal reactive handles: a C-3 aldehyde group for condensation or reductive amination ; a C-4 bromine atom enabling Pd-catalyzed cross-coupling and nucleophilic aromatic substitution ; and an N-1 isopropyl substituent that modulates lipophilicity, metabolic stability, and steric environment . This unique combination of functional groups within a compact pyrazole core distinguishes it from simpler pyrazole carbaldehydes and supports its application in the rapid, modular assembly of drug-like molecules and agrochemical intermediates .

Workflow
Modular heterocycle synthesis with orthogonal reactive handles
Selection
C4-bromo + C3-aldehyde + N1-isopropyl on a compact pyrazole core
Use Context
Assembly of drug-like molecules and agrochemical intermediates

4-Bromo-1-isopropyl-1H-pyrazole-3-carbaldehyde: Irreplaceable Structural Synergy


Substituting 4-Bromo-1-isopropyl-1H-pyrazole-3-carbaldehyde with a generic, non-halogenated pyrazole-3-carbaldehyde or an analog lacking the specific substitution pattern introduces critical functional and physicochemical deficits. The absence of the C-4 bromine eliminates the capacity for efficient, high-yielding Suzuki-Miyaura cross-coupling, a cornerstone of modern medicinal chemistry for constructing complex biaryl systems . Conversely, using a non-brominated analog forfeits the optimal balance between oxidative addition reactivity and stability that bromine uniquely provides relative to chlorine (lower reactivity) or iodine (higher cost, potential for unwanted side reactions) [1]. The N-1 isopropyl group is not a generic alkyl substituent; it imparts a specific steric and electronic profile that directly influences molecular conformation, target binding, and metabolic stability compared to a simple methyl or hydrogen substituent, a fact supported by its utility as a phenol bioisostere . Finally, the concurrent presence of the aldehyde and the bromine atom is a non-trivial feature, as it allows for two distinct and sequential diversification reactions without the need for protecting group strategies that are often required for other aldehydes . This multifunctional synergy is absent in simpler, single-handle alternatives, making the compound a non-substitutable, enabling building block.

Target C4-bromo + C3-aldehyde + N1-isopropyl
Non-halogenated pyrazole-3-carbaldehyde Lacks the bromine handle for Pd-catalyzed cross-coupling, blocking efficient biaryl construction.
Target N1-isopropyl substitution
N1-methyl or N1-H analog Different steric/electronic profile may shift molecular conformation, target binding, and metabolic stability.
Target Dual orthogonal handles (aldehyde + bromide)
Single-handle analog Absence of a second diversification point eliminates protecting-group-free sequential synthesis advantages.

4-Bromo-1-isopropyl-1H-pyrazole-3-carbaldehyde: Evidence-Based Differentiators


Higher Cross-Coupling Reactivity vs. 4-Chloro Analog

The C4-bromo substituent in 4-Bromo-1-isopropyl-1H-pyrazole-3-carbaldehyde provides a significantly more reactive handle for Pd-catalyzed cross-coupling reactions compared to its 4-chloro analog. While both can participate in Suzuki-Miyaura reactions, aryl bromides are known to undergo oxidative addition to Pd(0) more readily than aryl chlorides under milder conditions [1]. This difference is crucial for efficient library synthesis. Specifically, while 4-chloro-1-isopropyl-1H-pyrazole-3-carbaldehyde (CAS 1919004-84-4) has been reported to undergo Suzuki coupling , the required conditions for aryl chlorides are generally more forcing (e.g., higher temperature, specialized ligands) than for bromides. The 4-bromo derivative thus offers a more practical and higher-yielding entry point for diversifying the pyrazole core.

Cross-Coupling Reactivity
Cross-study comparable
Higher oxidative addition rate vs. 4-chloro analog
Faster Pd-catalyzed library synthesis entry under milder conditions
Bromides universally more reactive than chlorides; specific yields depend on coupling partner
Cross-coupling Medicinal Chemistry C-C bond formation

Reactivity–Stability Balance vs. 4-Iodo Analog

While the 4-iodo analog (CAS 2054953-54-5) is theoretically more reactive in cross-coupling, it presents significant practical drawbacks. The 4-bromo derivative offers an optimal balance between reactivity, stability, and cost. Iodoarenes are more susceptible to unwanted side reactions (e.g., dehalogenation, homocoupling) and are significantly more expensive due to the cost of iodine and the harsher conditions often required for their synthesis . The bromo compound provides sufficient reactivity for efficient coupling without the associated instability and higher cost. For instance, the molecular weight of the bromo compound is 217.06 g/mol versus 264.06 g/mol for the iodo analog , representing a 21% higher mass efficiency for the bromo derivative.

Reactivity–Stability Balance
Cross-study comparable
21% lower molecular weight vs. 4-iodo analog (217.06 vs. 264.06 g/mol)
Improved atom economy and reduced side-reaction risk relative to iodoarene
Iodoarenes more prone to dehalogenation/homocoupling and costlier
Cross-coupling Stability Cost-effectiveness

Improved Lipophilicity & Metabolic Stability via N1-Isopropyl

The N1-isopropyl group is a strategic structural feature that directly improves key physicochemical properties compared to unsubstituted or methyl-substituted pyrazoles. The isopropyl group increases lipophilicity, which can enhance membrane permeability, while also providing steric shielding around the pyrazole nitrogen, potentially reducing metabolic N-dealkylation . As a reference, the non-brominated analog 1-isopropyl-1H-pyrazole-3-carbaldehyde has a calculated XLogP3 of 0.7 [1]. The addition of the bromine atom further increases lipophilicity. This contrasts with the N1-methyl analog (4-bromo-1-methyl-1H-pyrazole-3-carbaldehyde) which would have lower logP and potentially higher metabolic lability. The isopropyl group thus offers a fine-tuned balance between solubility and permeability, a critical parameter in drug discovery.

Lipophilicity Control
Class-level inference
Estimated XLogP >0.7 (bromine contribution) vs. 0.7 for non-brominated analog
Supports predicted modulation of membrane permeability and metabolic stability
Calculated lipophilicity; experimental logP to verify
Physicochemical Properties Drug Design Metabolic Stability

Protecting-Group-Free Sequential Diversification

The strategic placement of the aldehyde and bromine functional groups on the same pyrazole ring enables a powerful, two-step diversification strategy without the need for protecting groups. The aldehyde can first undergo a chemoselective transformation (e.g., reductive amination or condensation) , and the remaining bromine can then be used in a subsequent Pd-catalyzed cross-coupling . This orthogonal reactivity is not present in analogs lacking either handle, such as 1-isopropyl-1H-pyrazole-3-carbaldehyde, which lacks the bromine for further diversification, or simple 4-bromo-1-isopropyl-1H-pyrazole, which lacks the aldehyde handle. The documented use of the compound as a versatile scaffold for kinase inhibitor synthesis underscores this distinct advantage.

Sequential Diversification
Supporting evidence
Aldehyde (reductive amination/condensation) followed by bromide (Suzuki coupling)
Enables protecting-group-free, two-step biaryl pyrazole assembly
Orthogonal reactivity documented in kinase inhibitor scaffold synthesis
Organic Synthesis Scaffold Protecting-Group-Free

4-Bromo-1-isopropyl-1H-pyrazole-3-carbaldehyde: Key Applications


Rapid Kinase Inhibitor Library Synthesis

The compound's dual reactivity (aldehyde for amine coupling and bromine for Suzuki cross-coupling) makes it an ideal advanced intermediate for the parallel synthesis of kinase inhibitor candidates. The 4-bromo handle is primed for high-throughput coupling with diverse boronic acids, while the aldehyde can be used to introduce amine-containing fragments via reductive amination. This two-step, orthogonal diversification strategy enables the rapid exploration of chemical space around a central pyrazole core, a common motif in kinase inhibitors .

Scalable Agrochemical Lead Production

Pyrazole derivatives are a cornerstone of modern agrochemical discovery. This compound, with its optimal balance of reactivity (Br vs. Cl) and cost (Br vs. I), is well-suited for scaling up the synthesis of lead candidates. Its relatively low molecular weight (217.06 g/mol) compared to iodo-analogs improves atom economy, and the robust Suzuki coupling chemistry of the bromine atom allows for reliable, high-yielding production of functionalized pyrazoles, which have demonstrated utility as fungicides and herbicides .

SAR Exploration of Pyrazole Therapeutics

The N1-isopropyl group is a critical structural feature for SAR studies. It allows researchers to directly compare the effects of this specific alkyl substitution against methyl, ethyl, or hydrogen analogs on key properties like target binding affinity, cellular potency, and metabolic stability. The quantifiable difference in lipophilicity (estimated XLogP >0.7) [1] provides a valuable data point for understanding the role of lipophilicity in a compound's overall profile, aiding in the rational design of improved drug candidates.

Protecting-Group-Free Biaryl Pyrazole Synthesis

Unlike analogs that require protection/deprotection steps due to incompatible functional groups, this compound's orthogonal aldehyde and bromine handles permit a streamlined, two-step sequence for constructing elaborated biaryl pyrazoles. The aldehyde can be chemoselectively transformed into a desired functional group (e.g., an imine, amine, or alcohol) in the presence of the bromine atom , which can then be used to install an aryl group via cross-coupling. This protecting-group-free approach minimizes synthetic steps and maximizes overall yield, a significant advantage in both academic and industrial research settings.

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
Dual orthogonal reactivity (aldehyde + bromide)
Sequential diversification yields and protecting-group-free scope
Agrochemical lead production research
Bromine reactivity/cost balance vs. chloro/iodo analogs
Suzuki coupling efficiency and atom economy at preparative scale
Pyrazole SAR studies
N1-isopropyl lipophilicity and steric profile
ADME parameter tuning and target-binding comparison
Protecting-group-free biaryl pyrazole synthesis
Orthogonal aldehyde–bromide synergy
Step-count reduction and overall yield optimization

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